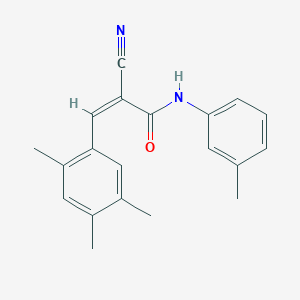

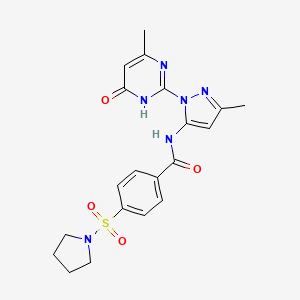

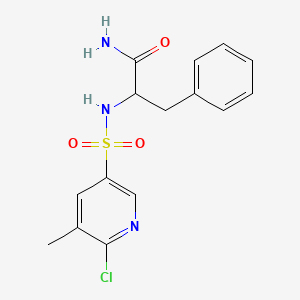

4-N-butyl-5-nitropyrimidine-4,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A new synthetic route to obtain symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions is presented, which can be used to generate new purine libraries for drug discovery . The unexpected reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines produced disubstituted dialkyl/arylamine pyrimidines instead of the expected 6-alkoxy-4-alkylamine-5-nitropyrimidines .Molecular Structure Analysis

The molecular structure of “4-N-butyl-5-nitropyrimidine-4,6-diamine” consists of 8 carbon atoms, 13 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms.Chemical Reactions Analysis

The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines produced disubstituted dialkyl/arylamine pyrimidines . A computational study of the reaction mechanism suggests that the presence of pre-reactive molecular complexes, a phenomenon rarely reported in SNAr reactions, precedes the transition state and can facilitate the reaction .Physical And Chemical Properties Analysis

The boiling point of “4-N-butyl-5-nitropyrimidine-4,6-diamine” is predicted to be 431.5±45.0 °C, and its density is predicted to be 1.328±0.06 g/cm3 . Its pKa is predicted to be 2.66±0.10 .Wissenschaftliche Forschungsanwendungen

DNA Damage Characterization

One significant area of research involving nitropyrimidine compounds is the characterization and mapping of DNA damage induced by reactive metabolites. For instance, a study conducted by Cloutier et al. (2001) focused on the tobacco-specific carcinogen NNK, an analogue of which is structurally related to 4-N-butyl-5-nitropyrimidine-4,6-diamine. This research highlights the complexity of enzymatic activation leading to modified DNA, thereby contributing to our understanding of DNA damage mechanisms in carcinogenesis (Cloutier et al., 2001).

Synthesis and Biological Activity

Research into the synthesis of related compounds, such as tetrahydropteridine stereoisomers, involves nitropyrimidine derivatives. Bailey, Chandrasekaran, and Ayling (1992) synthesized these stereoisomers, demonstrating the utility of nitropyrimidine derivatives in complex organic syntheses (Bailey et al., 1992).

Use in Nitroxides Synthesis

Nitropyrimidine derivatives are also integral in the synthesis of nitroxides, which are vital in biophysics and biomedical research. Zhurko et al. (2020) discussed the synthesis of highly strained nitroxides using nitropyrimidine analogues, emphasizing their application in molecular probes and labels (Zhurko et al., 2020).

Ring Transformation Studies

Nitropyrimidine derivatives also play a role in ring transformation studies. Nishiwaki et al. (2003) demonstrated how 3-Methyl-5-nitropyrimidin-4(3H)-one, a compound structurally similar to 4-N-butyl-5-nitropyrimidine-4,6-diamine, undergoes various ring transformations, creating diverse chemical structures (Nishiwaki et al., 2003).

Antiproliferative Activity Research

4-N-butyl-5-nitropyrimidine-4,6-diamine analogues are studied for their antiproliferative activities. For example, Otmar et al. (2004) investigated derivatives of nitropyrimidine for their inhibitory effects on cell growth in various cancer cell lines, showcasing the potential of these compounds in developing new cancer therapies (Otmar et al., 2004).

Eigenschaften

IUPAC Name |

4-N-butyl-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c1-2-3-4-10-8-6(13(14)15)7(9)11-5-12-8/h5H,2-4H2,1H3,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQPNESUJNVVPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

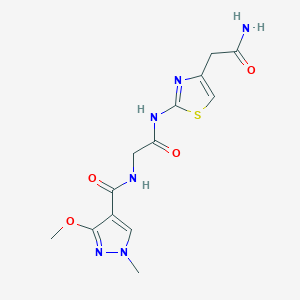

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2982516.png)

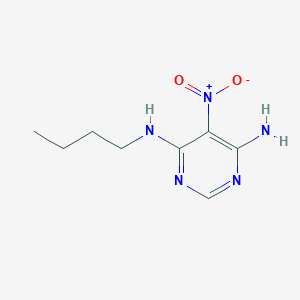

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2982522.png)

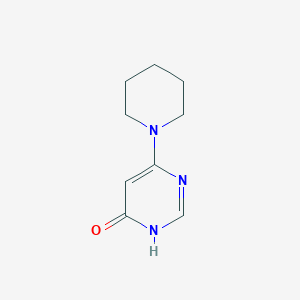

![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2982527.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]quinoxaline-6-carboxamide](/img/structure/B2982536.png)